molecular formula C11H11F3O3 B1398623 3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid CAS No. 1092460-73-5

3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid

Cat. No. B1398623
M. Wt: 248.2 g/mol
InChI Key: MVANQFYNQSWMEP-UHFFFAOYSA-N
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Description

“3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid” is a compound with the molecular weight of 248.2 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3-[2-methoxy-3-(trifluoromethyl)phenyl]propanoic acid . Its InChI code is 1S/C11H11F3O3/c1-17-10-7(5-6-9(15)16)3-2-4-8(10)11(12,13)14/h2-4H,5-6H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 248.2 .

Scientific Research Applications

  • Asymmetric Hydrogenation and Chiral Resolution

    • The compound has been used in studies focusing on asymmetric hydrogenation, demonstrating its utility in producing optically pure compounds. For example, a related compound, (+)-2-(4-Methoxy-5-phenyl-3-thienyl)propionic acid, was obtained by asymmetric hydrogenation with high yield and optical purity, showcasing the potential of such compounds in stereoselective synthesis (Stoll & Süess, 1974).
    • Additionally, chiral resolution of racemic mixtures using derivatives of these compounds has been explored. This includes the optimization of chiral resolution processes to obtain single enantiomers, indicating the compound's role in the separation of enantiomers in chemical research (Wei Hui-qian, 2015).
  • Photocrosslinking in Molecular Biology

    • A derivative of this compound, 2,3-dihydroxy-3-{3-[3-(trifluoromethyl)diazirin-3-yl]phenyl}propionic acid, has been synthesized for use in photocrosslinking experiments in molecular biology. This illustrates its application in studying molecular interactions and structure-function relationships in biological systems (Kogon et al., 1992).
  • Synthesis and Analytical Properties

    • Research on derivatives of 3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid has led to the development of novel chiral resolving agents, such as 2-Methoxy-2-(9-phenanthryl)propionic acid. These agents are crucial for the resolution of chiral compounds, highlighting the compound's significance in analytical chemistry (Ichikawa et al., 2003).
  • Enantiomeric Purity Determination

    • The compound and its derivatives are instrumental in determining the enantiomeric purity of other compounds, as seen in the study of Mosher's acid (a derivative) using capillary gas chromatography. This application is vital in the pharmaceutical industry and chiral chemistry (König et al., 1990).
  • Synthesis of Fluorinated Heterocyclic Compounds

    • Derivatives of this acid have been used in the synthesis of various fluorinated heterocyclic compounds. These compounds are of significant interest due to their potential applications in pharmaceuticals and materials science (Shi et al., 1996).
  • Synthesis of Naproxen Derivatives

    • The compound has been utilized in the synthesis of novel naproxen derivatives. This highlights its role in creating new pharmaceutical compounds and advancing drug development (Pal et al., 2007).

Future Directions

The future directions for this compound could involve further exploration of its potential uses in chemical synthesis, given its structural similarities to other compounds used in the synthesis of pharmaceuticals .

properties

IUPAC Name

3-[2-methoxy-3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-17-10-7(5-6-9(15)16)3-2-4-8(10)11(12,13)14/h2-4H,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVANQFYNQSWMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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